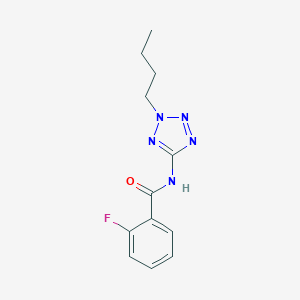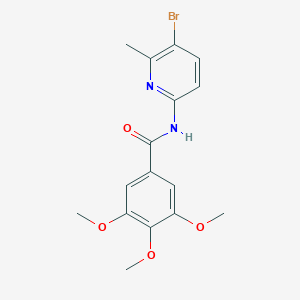![molecular formula C19H14N2O5 B278355 N-[3-(2-furoylamino)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B278355.png)
N-[3-(2-furoylamino)phenyl]-1,3-benzodioxole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-(2-furoylamino)phenyl]-1,3-benzodioxole-5-carboxamide (known as Furosemide) is a potent diuretic drug that is widely used in the treatment of edema, hypertension, and congestive heart failure. It is a loop diuretic, which means it acts on the thick ascending limb of the loop of Henle in the kidney, where it inhibits the reabsorption of sodium and chloride ions.
作用機序
Furosemide acts by inhibiting the Na+/K+/2Cl- cotransporter in the thick ascending limb of the loop of Henle. This results in the excretion of sodium, chloride, and water in the urine, leading to a decrease in blood volume and a reduction in edema and hypertension.
Biochemical and Physiological Effects:
Furosemide has several biochemical and physiological effects. It causes a decrease in plasma volume, a decrease in blood pressure, and an increase in urine output. It also increases the excretion of potassium, calcium, and magnesium ions. Furosemide can cause dehydration, electrolyte imbalances, and hypotension.
実験室実験の利点と制限
Furosemide has several advantages and limitations for use in laboratory experiments. Its potent diuretic effect makes it a useful tool for studying the renal system and the regulation of salt and water balance. However, its effects on other physiological systems, such as the cardiovascular and nervous systems, can make it difficult to interpret results.
将来の方向性
There are several future directions for research on Furosemide. One area of interest is the development of new loop diuretics with improved selectivity and reduced side effects. Another area of research is the investigation of the role of the loop of Henle in the pathogenesis of various diseases, such as hypertension and heart failure. Finally, the use of Furosemide as a tool for studying the mechanisms of drug transport and metabolism in the kidney is an area of active research.
合成法
Furosemide is synthesized by the reaction of 5-sulfamoylanthranilic acid with ethyl ester of glyoxylic acid, followed by cyclization with acetic anhydride and dehydration with phosphorus oxychloride. The final product is obtained by reacting the intermediate with 2-furoyl chloride.
科学的研究の応用
Furosemide has been extensively studied in the field of pharmacology and physiology. It has been used as a tool to investigate the role of the loop of Henle in the regulation of salt and water balance in the body. Furosemide has also been used in studies of renal function, cardiovascular physiology, and neuropharmacology.
特性
分子式 |
C19H14N2O5 |
|---|---|
分子量 |
350.3 g/mol |
IUPAC名 |
N-[3-(furan-2-carbonylamino)phenyl]-1,3-benzodioxole-5-carboxamide |
InChI |
InChI=1S/C19H14N2O5/c22-18(12-6-7-15-17(9-12)26-11-25-15)20-13-3-1-4-14(10-13)21-19(23)16-5-2-8-24-16/h1-10H,11H2,(H,20,22)(H,21,23) |
InChIキー |
JPBMOXZZZJGDSS-UHFFFAOYSA-N |
SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NC3=CC(=CC=C3)NC(=O)C4=CC=CO4 |
正規SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NC3=CC(=CC=C3)NC(=O)C4=CC=CO4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-3-fluorobenzamide](/img/structure/B278272.png)
![N-[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-(4-methylphenoxy)acetamide](/img/structure/B278273.png)
![2-(2-chlorophenoxy)-N-[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide](/img/structure/B278276.png)
![N-{[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]carbamothioyl}thiophene-2-carboxamide](/img/structure/B278279.png)

![2,6-dimethoxy-N-{[3-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]carbamothioyl}benzamide](/img/structure/B278282.png)
![N-(1-benzofuran-2-ylcarbonyl)-N'-[3-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]thiourea](/img/structure/B278283.png)
![3,4,5-trimethoxy-N-{[3-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}benzamide](/img/structure/B278285.png)
![2-(2,4-dichlorophenoxy)-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)propanamide](/img/structure/B278286.png)
![2-(4-chloro-3-methylphenoxy)-N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide](/img/structure/B278288.png)
![5-(2,4-dichlorophenyl)-N-[5-(2-furoylamino)-2-methoxyphenyl]-2-furamide](/img/structure/B278290.png)
![5-(4-chlorophenyl)-N-[5-(2-furoylamino)-2-methoxyphenyl]-2-furamide](/img/structure/B278291.png)
![N-{3-[(3-bromobenzoyl)amino]-4-methoxyphenyl}-2-furamide](/img/structure/B278293.png)
